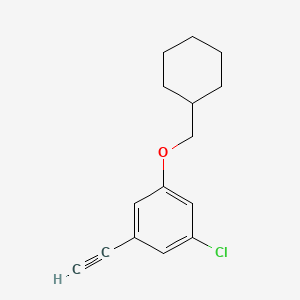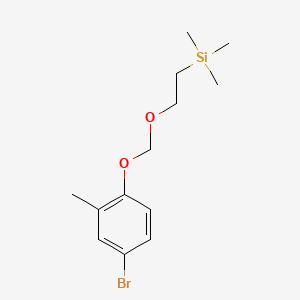
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound characterized by the presence of a bromophenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromophenol with an appropriate alkylating agent to introduce the methoxyethyl group, followed by the introduction of the trimethylsilane group. One common method involves the following steps:
Alkylation of 3-bromophenol: 3-bromophenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(3-bromophenoxy)ethanol.
Silylation: The resulting 2-(3-bromophenoxy)ethanol is then reacted with trimethylsilyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or amines depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is the corresponding dehalogenated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological applications of this compound are less documented, its derivatives may be explored for potential biological activity, including as intermediates in the synthesis of bioactive molecules.
Industry
In materials science, this compound can be used in the modification of surfaces and the development of silicon-based materials with specific properties, such as hydrophobicity or enhanced thermal stability.
Wirkmechanismus
The mechanism by which (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the carbon atom. The trimethylsilane group can influence the reactivity and stability of the compound, often enhancing its solubility in organic solvents and protecting reactive sites during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromoethyl)trimethylsilane: Similar in structure but lacks the phenoxy group, making it less versatile in certain synthetic applications.
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane:
Uniqueness
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of both the bromophenoxy and trimethylsilane groups, which confer distinct reactivity and solubility properties
Eigenschaften
IUPAC Name |
2-[(3-bromophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2Si/c1-16(2,3)8-7-14-10-15-12-6-4-5-11(13)9-12/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWMMRCYCKRFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate](/img/structure/B8183370.png)

![Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-](/img/structure/B8183389.png)


